

Application Notes and Protocols for DiSulfo-ICG Maleimide in Nanoparticle Functionalization

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Compound of Interest

Compound Name: *DiSulfo-ICG maleimide*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DiSulfo-Indocyanine Green (ICG) maleimide for the functionalization of nanoparticles. This near-infrared (NIR) fluorescent dye, equipped with a thiol-reactive maleimide group, is an invaluable tool for developing targeted drug delivery systems, imaging agents, and theranostic nanoparticles. The protocols and data presented herein are designed to facilitate the successful conjugation of **DiSulfo-ICG maleimide** to thiol-containing nanoparticles and the characterization of the resulting functionalized constructs.

Introduction to DiSulfo-ICG Maleimide

DiSulfo-ICG is a water-soluble, near-infrared fluorescent dye with excitation and emission maxima typically around 780 nm and 810 nm, respectively. This spectral profile is advantageous for in vivo applications due to the low autofluorescence and deep tissue penetration of NIR light. The maleimide functional group allows for specific and efficient covalent conjugation to sulfhydryl (thiol) groups present on nanoparticles or targeting ligands via a Michael addition reaction, forming a stable thioether bond. This specific reactivity allows for controlled bioconjugation under mild physiological conditions.^{[1][2]}

Applications in Nanoparticle Functionalization

The functionalization of nanoparticles with **DiSulfo-ICG maleimide** serves several key purposes in biomedical research and drug development:

- **Fluorescent Labeling and Tracking:** Covalently attaching DiSulfo-ICG enables the sensitive tracking and quantification of nanoparticles in vitro and in vivo using fluorescence-based techniques.
- **Image-Guided Drug Delivery:** By incorporating a fluorescent component, the biodistribution and tumor accumulation of drug-loaded nanoparticles can be monitored in real-time, providing critical information for assessing delivery efficiency and therapeutic efficacy.
- **Targeted Imaging:** When co-conjugated with targeting ligands (e.g., antibodies, peptides, or small molecules), DiSulfo-ICG functionalized nanoparticles can be used for the specific imaging of diseased tissues, such as tumors that overexpress certain receptors.
- **Photothermal Therapy (PTT):** ICG is a known photosensitizer that can generate heat upon NIR laser irradiation, leading to the thermal ablation of cancer cells. Nanoparticle-based delivery can enhance the accumulation of ICG at the tumor site, improving the efficacy of PTT.

Quantitative Data on Nanoparticle Functionalization

The successful conjugation of **DiSulfo-ICG maleimide** to nanoparticles can be assessed by monitoring changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after functionalization.

| Nanoparticle Type | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after Functionalization (nm) | Reference |
|----------------------------|------------------------------------|--|-----------|
| Gold Nanoparticles (13 nm) | 13 | 15-25 | [3] |
| PLGA Nanoparticles | 150-200 | 160-220 | [4][5] |
| Lipid-based Nanoparticles | 100-150 | 110-160 | [6] |

Table 1: Effect of **DiSulfo-ICG Maleimide** Functionalization on Nanoparticle Size. The increase in hydrodynamic diameter is indicative of the successful conjugation of the **DiSulfo-ICG maleimide** to the nanoparticle surface.

| Nanoparticle Type | Initial Zeta Potential (mV) | Zeta Potential after Functionalization (mV) | Reference |
|-----------------------------------|-----------------------------|---|-----------|
| Citrate-coated Gold Nanoparticles | -30 to -50 | -15 to -25 | [3] |
| PLGA-PEG Nanoparticles | -5 to -15 | -10 to -20 | [7] |
| Cationic Liposomes | +20 to +40 | +15 to +30 | |

Table 2: Effect of **DiSulfo-ICG Maleimide** Functionalization on Zeta Potential. The change in zeta potential reflects the alteration of the nanoparticle's surface charge upon conjugation with the negatively charged DiSulfo-ICG molecule.

| Nanoparticle Type | Targeting Ligand | Maleimide to Thiol Molar Ratio | Conjugation Efficiency (%) | Reference |
|---------------------------|------------------|--------------------------------|----------------------------|-----------|
| PLGA Nanoparticles | cRGDfK peptide | 2:1 | 84 ± 4 | [4][5] |
| PLGA Nanoparticles | Nanobody | 5:1 | 58 ± 12 | [4][5] |
| Lipid-based Nanoparticles | Anti-EGFR Fab' | 26:1 | >95 | [6] |

Table 3: Conjugation Efficiency of Maleimide-Functionalized Nanoparticles. The conjugation efficiency is dependent on several factors, including the molar ratio of reactants, reaction time, and the nature of the nanoparticle and targeting ligand.

Experimental Protocols

Protocol for Thiolation of Nanoparticles (if required)

For nanoparticles that do not possess surface thiol groups, a thiolation step is necessary prior to conjugation with **DiSulfo-ICG maleimide**. A common method involves the use of linkers such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) followed by reduction.

Materials:

- Amine-functionalized nanoparticles
- SPDP
- Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Disperse the amine-functionalized nanoparticles in the reaction buffer.
- Add a 20-fold molar excess of SPDP (dissolved in DMSO or DMF) to the nanoparticle dispersion.
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
- Remove excess SPDP by purification (e.g., dialysis or size-exclusion chromatography).
- To reduce the disulfide bond and expose the thiol group, add a 50-fold molar excess of DTT or a 20-fold molar excess of TCEP to the purified nanoparticle solution.
- Incubate for 30 minutes at room temperature.
- Remove excess reducing agent by purification. The resulting thiolated nanoparticles are now ready for conjugation.

Protocol for Conjugation of DiSulfo-ICG Maleimide to Thiolated Nanoparticles

This protocol describes the covalent attachment of **DiSulfo-ICG maleimide** to nanoparticles bearing surface thiol groups.

Materials:

- Thiolated nanoparticles
- **DiSulfo-ICG maleimide**
- Reaction Buffer: Degassed PBS or HEPES buffer, pH 7.0-7.5
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching reagent (e.g., L-cysteine or beta-mercaptoethanol)
- Purification system (e.g., dialysis, centrifugal filtration, or size-exclusion chromatography)

Procedure:

- Preparation of Nanoparticle Solution: Disperse the thiolated nanoparticles in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[\[1\]](#)[\[8\]](#) Ensure the buffer is free of any thiol-containing compounds.
- Preparation of **DiSulfo-ICG Maleimide** Stock Solution: Dissolve the **DiSulfo-ICG maleimide** in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 1-10 mg/mL). Due to the water-solubility of DiSulfo-ICG, aqueous buffers can also be used if the dye dissolves completely.[\[1\]](#)[\[8\]](#)
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the **DiSulfo-ICG maleimide** solution to the thiolated nanoparticle dispersion with gentle stirring.[\[2\]](#)[\[9\]](#) The optimal molar ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[\[2\]](#)[\[9\]](#) The reaction should be carried out under an inert atmosphere

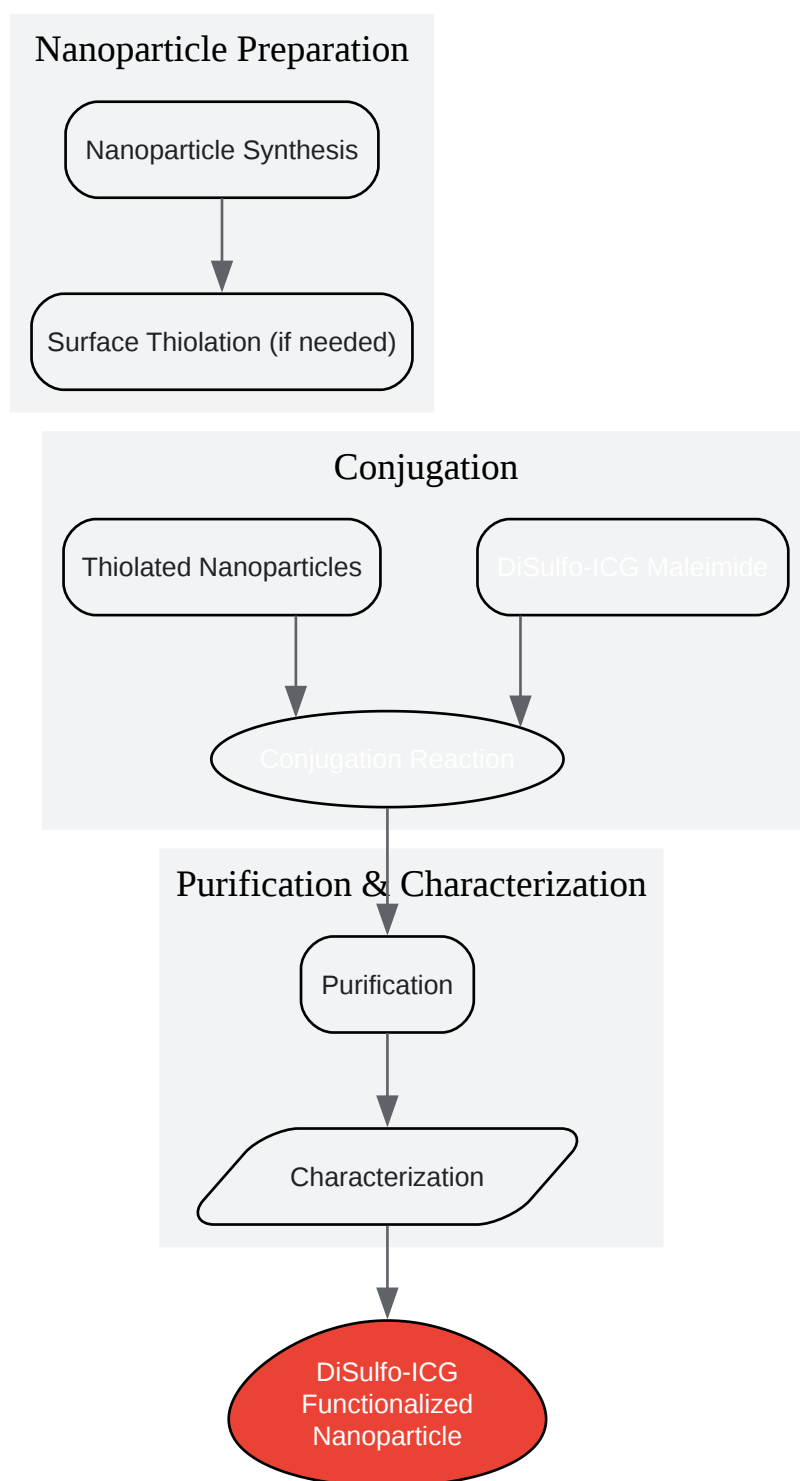
(e.g., nitrogen or argon) to prevent oxidation of the thiol groups.

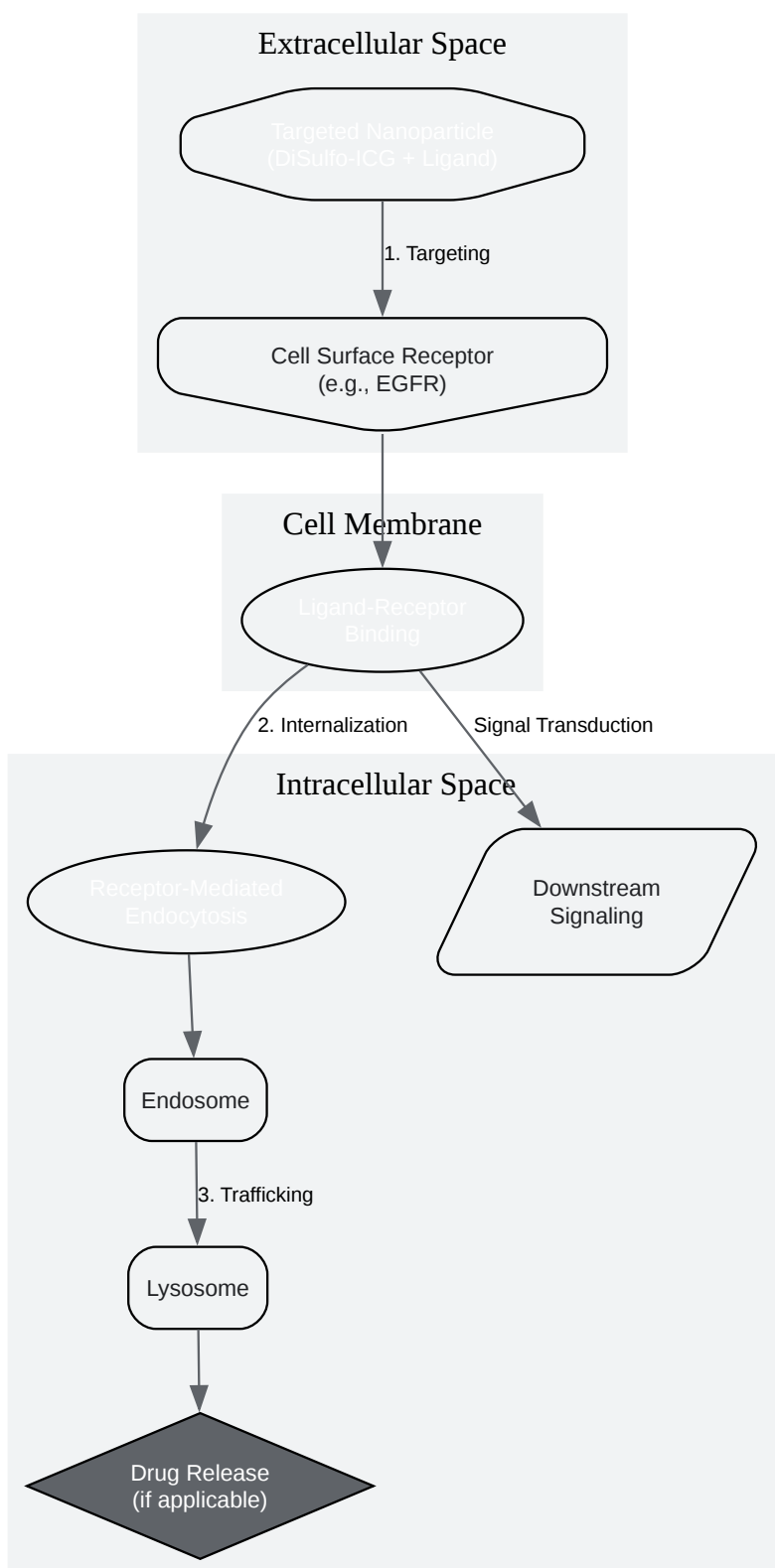
- Quenching: (Optional) To quench any unreacted maleimide groups, add a small excess of a thiol-containing compound like L-cysteine or beta-mercaptoethanol and incubate for an additional 30 minutes.
- Purification: Remove unreacted **DiSulfo-ICG maleimide** and quenching reagents by a suitable purification method such as dialysis against the reaction buffer, centrifugal filtration, or size-exclusion chromatography.[\[1\]](#)[\[8\]](#)
- Characterization: Characterize the purified DiSulfo-ICG functionalized nanoparticles for their size, zeta potential, and fluorescence properties.

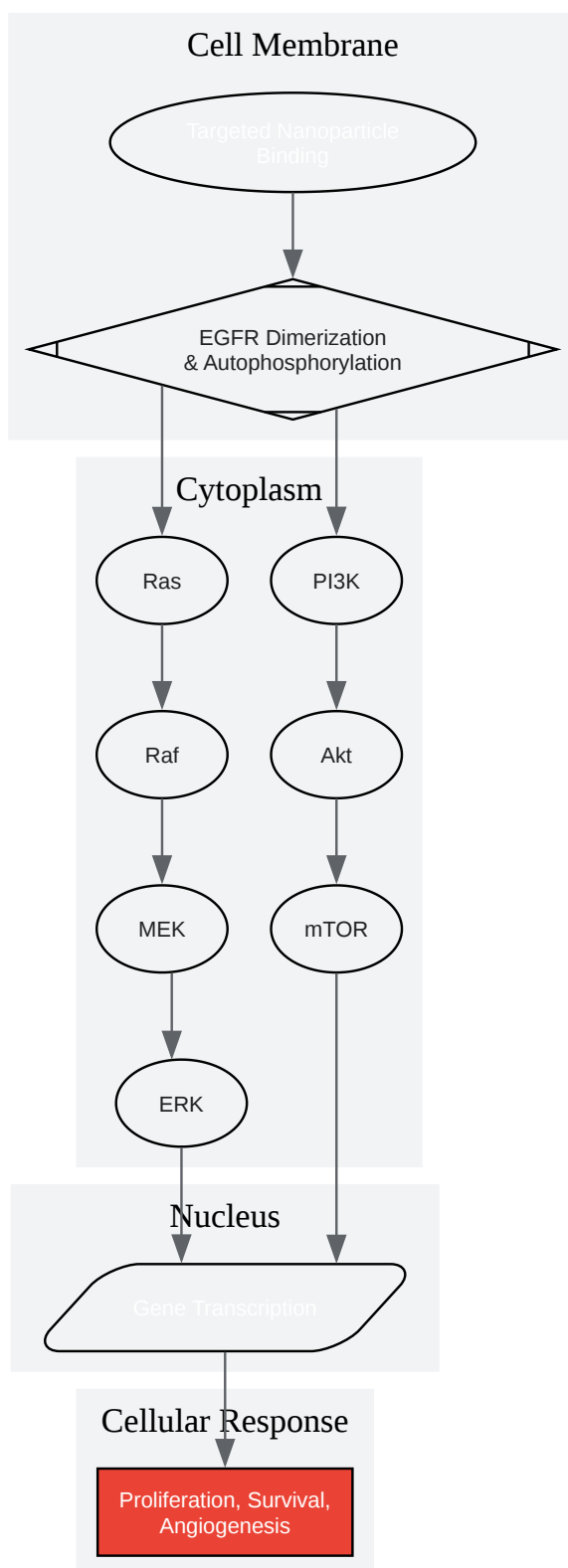
Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Functionalization

The following diagram illustrates the general workflow for the preparation of DiSulfo-ICG functionalized nanoparticles.







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